molecular formula C13H15N3O2 B2543040 N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1275699-51-8

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine

Cat. No.: B2543040
CAS No.: 1275699-51-8
M. Wt: 245.282
InChI Key: LYKHJQWZCXZBTG-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Kinase Inhibition

  • N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine has been synthesized as a new inhibitor of CLK1 and DYRK1A kinases. The crystal structure analysis supports its potential biological mechanism of action (Guillon et al., 2013).

2. Synthesis of Pyrrolopyrimidines

  • DMAP catalyzed synthesis has been used to create new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi et al., 2015).

3. Antidepressant and Nootropic Agents

  • Schiff's bases and 2-azetidinones of isonocotinyl hydrazone show potential as antidepressant and nootropic agents. Compounds with 2,5-dimethoxy substitution exhibited high antidepressant activity (Thomas et al., 2016).

4. Antiproliferative Activity

  • New pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones have shown antiproliferative activity, particularly against human breast cancer cells. Their structure and activity suggest potential in cancer research (Atapour-Mashhad et al., 2017).

5. Antibacterial Agent

  • 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine exhibits antibacterial activity against Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).

6. Antihypertensive Activity

  • 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been evaluated for antihypertensive activity, showing potential in lowering blood pressure in hypertensive rats (Bennett et al., 1981).

Safety and Hazards

The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHJQWZCXZBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-chloropyrimidine (1.37 g, 12 mmol), 2,4-dimethoxybenzylamine (2.61 g, 15.6 mmol) and triethylamine (2.51 mL, 18 mmol) in ethanol (8 mL) was heated in the microwave at 120° C. for 15 minutes. Water was added to the reaction mixture and the mixture extracted with dichloromethane (×3). The combined organic layers were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified using silica gel column chromatography (20-50% ethyl acetate in heptane gradient elution) to afford the title compound as a white solid (2.14 g, 72%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloropyrimidine (1.37 g, 12 mmol), 2,4-dimethoxybenzylamine (2.61 g, 15.6 mmol) and triethylamine (2.51 mL, 18 mmol) in ethanol (8 mL) was heated in a Biotage Initiator™ microwave at 120° C. for 15 minutes. The reaction mixture was diluted with water and extracted with dichloromethane (×3). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (20-50% ethyl acetate in heptane gradient elution) to afford the title compound as a white solid (2.14 g, 72%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

Potassium carbonate (2.97 g, 21.5 mmol) was added to a mixture of 2-chloropyrimidine (2.1 g, 17.9 mmol), 2,4-dimethoxybenzylamine (3.0 g, 17.9 mmol) and acetonitrile (20 mL). The reaction mixture was heated at reflux for 16 h, allowed to cool to ambient temperature and partitioned between ethyl acetate (150 mL) and water (10 mL). The organic phase was washed with water (2 10 mL) and brine (10 mL), dried over anhydrous sodium sulphate, filtered and concentrated in vacuo. The residue was triturated in diethyl ether (20 mL), washed with hexanes (20 mL) and purified by column chromatography, eluting with a 0-100% gradient of ethyl acetate in hexanes to afford N-(2,4-dimethoxybenzyl)pyrimidin-2-amine as a pale yellow solid in 84% yield (3.70 g): MS (ES+) m/z 245.9 (M+1).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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